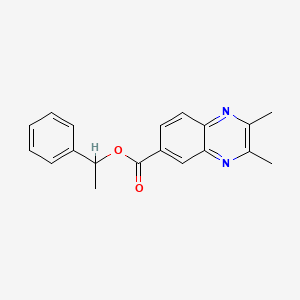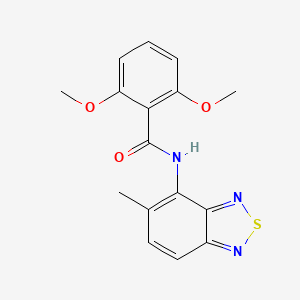![molecular formula C17H28ClNO3 B4400520 2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400520.png)
2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride
Overview
Description
2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride is a chemical compound that is commonly used in scientific research. This compound is also known as SR-57227A and is a selective agonist for serotonin 5-HT3 receptors. The purpose of
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride involves its interaction with the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel that is expressed in the central and peripheral nervous systems. When activated by serotonin or other agonists, the receptor opens and allows the influx of cations, leading to depolarization of the cell membrane and the generation of action potentials. This process is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the serotonin 5-HT3 receptor. This interaction can lead to the modulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. In addition, this compound has been shown to have antiemetic, anxiolytic, and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride in lab experiments include its selectivity for the serotonin 5-HT3 receptor, its potency, and its well-characterized mechanism of action. However, there are also limitations to its use, including its potential for off-target effects, its limited solubility in water, and its potential for toxicity at high doses.
Future Directions
There are many future directions for research on 2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride. Some possible areas of investigation include the development of more selective agonists for the serotonin 5-HT3 receptor, the exploration of the role of this receptor in various physiological and pathological processes, and the development of new therapies for conditions such as nausea and vomiting, anxiety, depression, and addiction. Additionally, further research is needed to fully understand the advantages and limitations of using this compound in lab experiments.
Scientific Research Applications
2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride is commonly used in scientific research to study the serotonin 5-HT3 receptor. This receptor is involved in a variety of physiological and pathological processes, including nausea and vomiting, anxiety, depression, and addiction. By studying the mechanism of action of this receptor, researchers can develop new drugs and therapies for these conditions.
properties
IUPAC Name |
2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-4-10-19-16-7-5-6-8-17(16)20-11-9-18-12-14(2)21-15(3)13-18;/h5-8,14-15H,4,9-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMBECNXFOYKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCCN2CC(OC(C2)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-dimethyl-4-[4-(phenylthio)butyl]morpholine hydrochloride](/img/structure/B4400440.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl nicotinate](/img/structure/B4400445.png)
![N-benzyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400451.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4400468.png)
![2-[(4-bromophenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4400473.png)

![4-[(1,3-benzothiazol-2-ylamino)carbonyl]phenyl propionate](/img/structure/B4400477.png)
![N-(2-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400496.png)



![5-[(1,3-benzodioxol-5-yloxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4400543.png)
![4-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4400548.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4400553.png)